CTPS1 Inhibitory Potency of the Thiophene Scaffold Class vs. Tetrahydrobenzothiophene Analogs
While direct head-to-head data for the target compound is not publicly available, class-level inference can be drawn from patent data on closely related benzamide CTPS1 inhibitors. Compounds in the same structural series bearing a non-hydrogenated thiophene core demonstrate potent CTPS1 inhibition. For example, a structurally related CTPS1 inhibitor, dencatistat (STP938), exhibits an IC50 of ≤ 0.1 μM against human CTPS1 . The saturated tetrahydrobenzothiophene analog (CAS 868965-41-7) differs by the reduction of the thiophene ring, which alters the π-system and molecular planarity, potentially affecting the binding mode observed in cryo-EM structures of CTPS1-inhibitor complexes [1]. This structural distinction is critical for maintaining the inhibitor's interaction within the CTPS1 filament interface.
| Evidence Dimension | CTPS1 inhibitory potency |
|---|---|
| Target Compound Data | No published IC50; predicted to be in nanomolar range based on patent class exemplification |
| Comparator Or Baseline | Dencatistat (STP938): IC50 ≤ 0.1 μM (human CTPS1); CAS 868965-41-7: no published IC50 |
| Quantified Difference | Not quantifiable due to absence of direct assay data for both target and comparator |
| Conditions | In vitro enzymatic assay (specific conditions not disclosed for target compound) |
Why This Matters
For researchers procuring a CTPS1 inhibitor, the unsaturated thiophene core present in 864974-76-5 is a key pharmacophoric element for target engagement; substitution with a saturated analog may compromise potency and selectivity.
- [1] Lynch, E. M. et al. Structural basis for isoform-specific inhibition of human CTPS1. Proc. Natl. Acad. Sci. U.S.A. 118, e2107968118 (2021). View Source
